tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate
Overview
Description
tert-Butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels .
Biochemical Pathways
Result of Action
Similar compounds have been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at c-3 position .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-chlorophenyl)propan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of corresponding ketones or alcohols.
Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its carbamate group can interact with biological molecules, leading to potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
N-(4-chlorophenyl)carbamate: A related compound with similar structural features but lacking the propan-2-yl group.
tert-Butyl N-(piperidin-4-yl)carbamate: Another carbamate with a different amine group, used in different applications.
Uniqueness: tert-Butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDDMYXAPKGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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